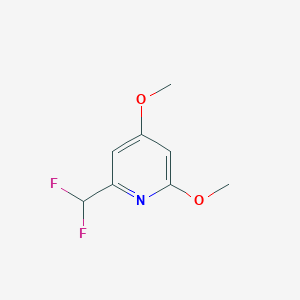
2-(Difluoromethyl)-4,6-dimethoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-4,6-dimethoxypyridine is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group and two methoxy groups attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts desirable properties such as increased metabolic stability, lipophilicity, and bioavailability, making this compound a compound of interest in medicinal and agricultural chemistry .
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethyl)-4,6-dimethoxypyridine can be achieved through several routes. One common method involves the difluoromethylation of pyridine derivatives. This process typically employs difluoromethylating agents such as difluoromethyl 2-pyridyl sulfone or difluorochloromethane. The reaction conditions often include the use of a base and a suitable solvent to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to enhance the efficiency and yield of the process. The choice of catalyst and reaction conditions can significantly impact the overall production cost and environmental footprint of the synthesis .
Analyse Chemischer Reaktionen
2-(Difluoromethyl)-4,6-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the conversion of the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-4,6-dimethoxypyridine has a wide range of applications in scientific research:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its incorporation into drug molecules can improve their metabolic stability and bioavailability, making it a valuable tool in drug discovery and development.
Industry: In the agricultural industry, this compound is used in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-4,6-dimethoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic or agricultural effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)-4,6-dimethoxypyridine can be compared with other fluorinated pyridine derivatives such as 2-(Trifluoromethyl)-4,6-dimethoxypyridine and 2-(Chloromethyl)-4,6-dimethoxypyridine. While all these compounds share a common pyridine core, the presence of different substituents imparts unique properties to each molecule. For instance, the difluoromethyl group in this compound provides a balance between lipophilicity and hydrogen-bonding ability, making it more versatile in various applications compared to its trifluoromethyl and chloromethyl counterparts .
Similar Compounds
- 2-(Trifluoromethyl)-4,6-dimethoxypyridine
- 2-(Chloromethyl)-4,6-dimethoxypyridine
- 2-(Methyl)-4,6-dimethoxypyridine
Eigenschaften
Molekularformel |
C8H9F2NO2 |
|---|---|
Molekulargewicht |
189.16 g/mol |
IUPAC-Name |
2-(difluoromethyl)-4,6-dimethoxypyridine |
InChI |
InChI=1S/C8H9F2NO2/c1-12-5-3-6(8(9)10)11-7(4-5)13-2/h3-4,8H,1-2H3 |
InChI-Schlüssel |
UYATYUBOPJIQMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=C1)OC)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13656276.png)
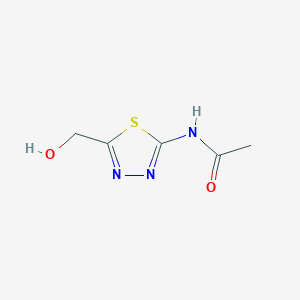
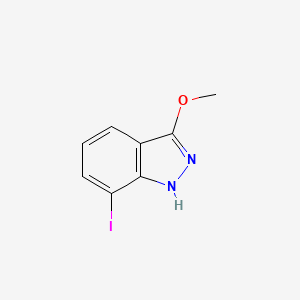
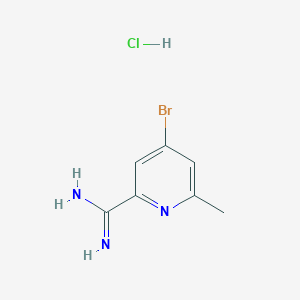
![Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-](/img/structure/B13656314.png)
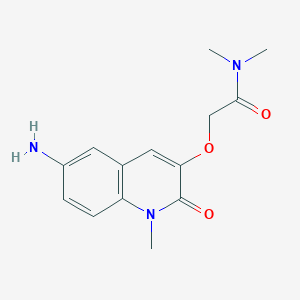
![7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13656324.png)
![4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B13656326.png)

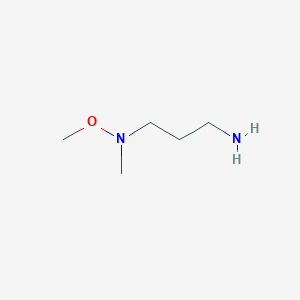
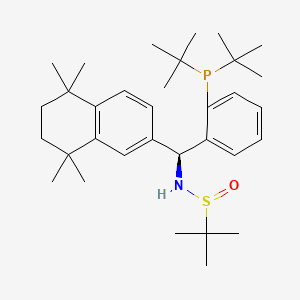
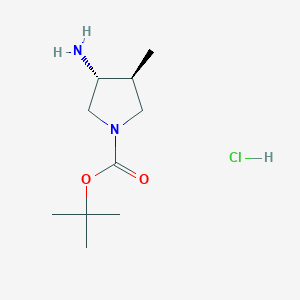
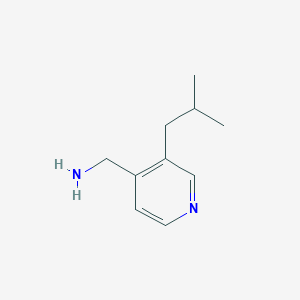
![Pyrido[3,4-d]pyrimidin-6-ol](/img/structure/B13656385.png)
